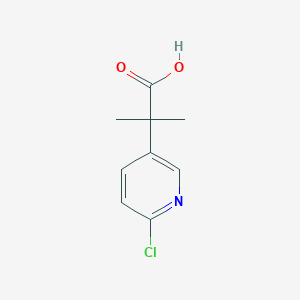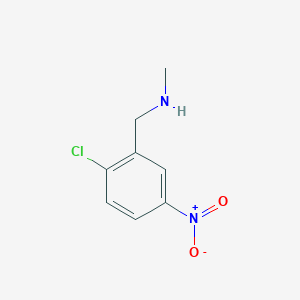![molecular formula C9H9N3O5 B2883580 [2-(4-Nitrophenoxy)acetyl]urea CAS No. 861521-64-4](/img/structure/B2883580.png)
[2-(4-Nitrophenoxy)acetyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(4-Nitrophenoxy)acetyl]urea” is a chemical compound with the formula C9H9N3O5 and a molecular weight of 239.18 . It is typically used for research purposes .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “this compound”, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This method has been found to be suitable for the gram-scale synthesis of molecules with commercial applications .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(N)NC(COC1=CC=C(N+=O)C=C1)=O . This indicates that the molecule contains a urea group (NH2-CO-NH2) where one of the hydrogen atoms is replaced by a (4-nitrophenoxy)acetyl group . Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point range of 245-250 degrees Celsius . The compound is stable under normal conditions and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Urea Derivatives Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for the synthesis of ureas, demonstrating a milder, racemization-free method that produces ureas from carboxylic acids. This approach highlights the environmental friendliness and cost-effectiveness due to the recyclability of byproducts (Kishore Thalluri et al., 2014).
Novel Diaryl Urea Derivatives : The synthesis and characterization of novel diaryl urea derivatives bearing quinoxalindione moiety have been explored, showcasing a broad spectrum of biochemical effects and pharmaceutical applications, with several compounds such as sorafenib and regorafenib in clinical use or trial (Sedighe Sadeghian-Rizi et al., 2018).
Biological Applications
Urease Interaction : The nature of urea-fluoride interaction has been studied, revealing the process of hydrogen bonding leading to urea deprotonation by fluoride ions. This insight could be vital for understanding urea's role in biological systems and its interaction with various anions (M. Boiocchi et al., 2004).
Environmental Contaminant Degradation : A study on the degradation of p-Nitrophenol (4-NP), an environmental contaminant, by Rhodococcus opacus SAO101, has identified a novel gene cluster responsible for 4-NP degradation. This research contributes to the field of bioremediation by offering genetic insights into the degradation pathways of nitrophenolic compounds (W. Kitagawa et al., 2004).
Electrocatalytic Removal of Toxic Compounds : Cobalt-modified 2D porous organic polymers have been investigated for their efficiency in electrocatalytic removal of urea and nitrophenol. This study highlights the application of cobalt nanoparticle-based materials in environmental cleanup, particularly in the removal of contaminants from wastewater (S. Gopi et al., 2020).
Optical and Electronic Applications
- Nonlinear Optical Materials : The co-crystallization of 4-nitrophenol with aminopyridines has led to the discovery of novel adducts exhibiting potential for nonlinear optical applications. This work contributes to the development of materials with enhanced optical properties for use in technology and research (Sergiu Draguta et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-carbamoyl-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c10-9(14)11-8(13)5-17-7-3-1-6(2-4-7)12(15)16/h1-4H,5H2,(H3,10,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPVGBDNZQTZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
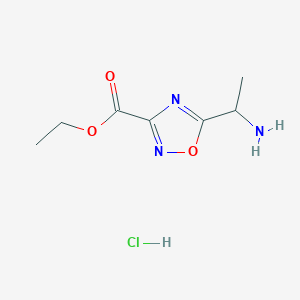
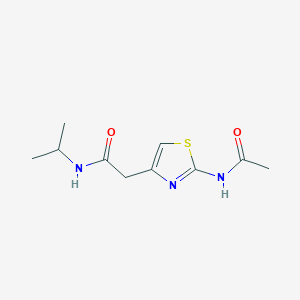
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)
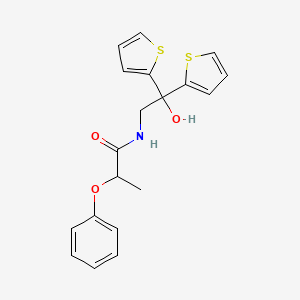
![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2883508.png)

![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)

![tert-Butyl 3',4'-dioxo-3',4',6',7'-tetrahydro-2'H-spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine]-1-carboxylate](/img/structure/B2883513.png)

